2-amino-N-(but-3-yn-1-yl)benzamide

Description

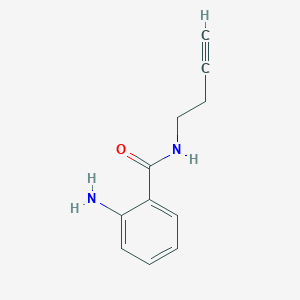

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-but-3-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h1,4-7H,3,8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZTUYFDMLGDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies and Strategic Approaches to 2 Amino N but 3 Yn 1 Yl Benzamide

Historical and Contemporary Synthetic Routes to 2-aminobenzamides

The synthesis of the 2-aminobenzamide (B116534) scaffold is a foundational aspect of preparing the title compound. Over the years, chemists have developed a range of methods, from time-honored classical reactions to more sophisticated modern techniques.

Classical Amide Bond Formation Strategies

The traditional synthesis of amides, including 2-aminobenzamides, is rooted in the principles of nucleophilic acyl substitution. algoreducation.com The most conventional methods involve the reaction of a carboxylic acid derivative with an amine.

One of the most established routes begins with a carboxylic acid, such as 2-aminobenzoic acid, which is first "activated" to enhance the electrophilicity of the carbonyl carbon. algoreducation.com A common activation method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.orgmasterorganicchemistry.com The resulting highly reactive 2-aminobenzoyl chloride can then readily react with an amine to form the amide bond. semanticscholar.orgyoutube.com Another classical approach involves the use of acid anhydrides . For instance, isatoic anhydride (B1165640), a cyclic anhydride of 2-aminobenzoic acid, serves as a valuable starting material for a variety of 2-aminobenzamide derivatives. nih.govresearchgate.netmdpi.com The reaction of isatoic anhydride with a primary amine proceeds via nucleophilic attack on a carbonyl group, followed by ring-opening and the elimination of a carbon dioxide molecule to yield the desired 2-aminobenzamide. nih.govmdpi.com

Furthermore, direct condensation of a carboxylic acid and an amine can be achieved, although this typically requires high temperatures to drive off the water molecule formed during the reaction, conditions which can be too harsh for sensitive substrates. algoreducation.comlibretexts.org To overcome this, stoichiometric coupling reagents are widely used under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. ucl.ac.ukresearchgate.net

Table 1: Comparison of Classical Amide Formation Methods

| Method | Activating Agent / Starting Material | Key Features | Common Byproducts |

|---|---|---|---|

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive intermediate, mild reaction with amine | HCl, SO₂, CO, CO₂ |

| Isatoic Anhydride Route | Isatoic Anhydride | Good for 2-aminobenzamides, clean reaction | Carbon Dioxide (CO₂) |

| Direct Condensation | Heat | Simplest approach, no reagents needed | Water (H₂O) |

| Coupling Reagents | DCC, EDC, HATU | Mild conditions, high efficiency | Substituted ureas, etc. |

Advanced Coupling Reactions for N-(but-3-yn-1-yl) Linkage Formation

The formation of the bond between the amide nitrogen and the but-3-yn-1-yl group represents a more modern synthetic challenge, often addressed through metal-catalyzed cross-coupling reactions. These methods are essential for creating ynamides (N-alkynyl amides), a class of compounds valued for their synthetic versatility. nih.gov

The direct N-alkynylation of amides is a powerful strategy. nih.gov Copper-catalyzed coupling reactions, in particular, have emerged as a general and efficient method. nih.govorganic-chemistry.org These reactions typically involve the coupling of an amide with an alkynyl halide, such as a 1-bromoalkyne. The catalyst system often employs a copper(I) or copper(II) source along with a ligand, like 1,10-phenanthroline, to facilitate the C-N bond formation. organic-chemistry.org

Concurrent with copper-based systems, iron-catalyzed methods have also been developed for the synthesis of ynamides from amides and alkynyl bromides, offering a more cost-effective and less toxic alternative. organic-chemistry.orgnih.gov Another significant advancement is the coupling of amides with alkynyl(phenyl)iodonium salts, although this method has some limitations regarding the scope of the amide substrates. nih.gov These advanced techniques provide direct access to the N-alkynyl amide moiety characteristic of the target molecule.

Targeted Synthesis of 2-amino-N-(but-3-yn-1-yl)benzamide

The specific synthesis of this compound (CAS 33238-75-4) involves the strategic combination of the methods described above. americanelements.com The most direct approach is the condensation of a 2-aminobenzoic acid derivative with but-3-yn-1-amine (B154008).

A plausible and effective synthetic route would involve the acylation of but-3-yn-1-amine with an activated 2-aminobenzoic acid derivative. For instance, 2-aminobenzoic acid can be reacted with a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form an active ester in situ, which then reacts with but-3-yn-1-amine to furnish the final product. This approach is analogous to the synthesis of the structurally similar 2-amino-N-(prop-2-yn-1-yl)benzamide. Alternatively, converting 2-aminobenzoic acid to 2-aminobenzoyl chloride before reaction with but-3-yn-1-amine in the presence of a base like pyridine (B92270) is a viable classical strategy.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. When using coupling reagents, the choice of solvent is critical, with anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to ensure solubility of the reactants and prevent side reactions. nih.govucl.ac.uk

Temperature is another key variable. While many coupling reactions proceed efficiently at room temperature, gentle heating may sometimes be employed to increase the reaction rate. researchgate.net However, excessive heat should be avoided to prevent potential side reactions or degradation of the terminally-alkynic but-3-yn-1-yl group. The stoichiometry of the reactants, including the coupling agent and any base used, must also be precisely controlled to maximize conversion and minimize the formation of impurities.

Table 2: Illustrative Optimization Parameters for Amide Synthesis

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Coupling Agent | EDC | HATU | T3P | Efficiency, cost, and ease of byproduct removal vary. |

| Solvent | DMF | CH₂Cl₂ | Acetonitrile | Affects solubility, reaction rate, and work-up procedure. ucl.ac.uk |

| Temperature | 0 °C to RT | Room Temperature | 40-60 °C | Balances reaction rate with substrate/product stability. researchgate.net |

| Base | Pyridine | Diisopropylethylamine (DIPEA) | None | Neutralizes acidic byproducts and can influence reaction mechanism. |

Exploration of Catalyst Systems in Benzamide (B126) Synthesis

Catalysis plays a pivotal role in modern amide synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of 2-aminobenzamides, palladium-catalyzed aminocarbonylation has been demonstrated as a powerful tool. google.com This method can construct the benzamide from an appropriately substituted aniline (B41778) (e.g., a 2-iodoaniline (B362364) derivative), carbon monoxide, and an amine in the presence of a palladium source and a suitable phosphine (B1218219) ligand. google.com

Nickel catalysts are also gaining prominence. For instance, nickel-catalyzed amidation of aryl alkynyl acids provides a route to aryl alkynyl amides. acs.org Dual photoredox/Ni catalytic systems have been developed that allow for the functionalization of the N-fragment of amides, showcasing the versatility of modern catalysis. rsc.org While direct application to the target molecule might require specific adaptation, these catalytic systems represent the forefront of benzamide synthesis and offer potential for novel, efficient routes. Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are also effective in catalyzing the acylation of amines. numberanalytics.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. numberanalytics.com A primary goal is to replace stoichiometric activating and coupling reagents, which generate significant waste, with catalytic alternatives. ucl.ac.ukbohrium.com

For the synthesis of this compound, several green strategies could be envisioned. The direct, catalytic amidation of 2-aminobenzoic acid with but-3-yn-1-amine is a highly desirable but challenging goal. Boron-based catalysts have shown promise for such direct amidations, which proceed by releasing only water as a byproduct, thus maximizing atom economy. semanticscholar.orgbohrium.comresearchgate.net Another approach involves the use of heterogeneous catalysts that can be easily recovered and recycled, simplifying purification and reducing waste. researchgate.netresearchgate.net

The choice of solvent is another key aspect of green synthesis. The replacement of hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives is a major focus. ucl.ac.uk Some modern amidation procedures have been developed to work in greener solvents or even under solvent-free conditions, for example, by heating a mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.orgresearchgate.net Furthermore, biocatalysis, using enzymes like lipases, offers an exceptionally selective and environmentally friendly method for amide bond formation under mild aqueous conditions. ucl.ac.uknumberanalytics.com These green approaches offer a pathway to more sustainable and efficient production of this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, and the synthesis of this compound is no exception. This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.

A common approach involves the reaction of isatoic anhydride with but-3-yn-1-amine. researchgate.net In a typical procedure, these reactants are combined in a suitable solvent, such as dimethylformamide (DMF), and subjected to microwave irradiation. nih.govresearchgate.net This process facilitates the nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired benzamide derivative. researchgate.net While conventional heating in a solvent like DMF can also produce the compound, microwave-assisted methods are noted for their time efficiency. nih.govresearchgate.net

Research has shown that for the synthesis of similar 2-aminobenzamide derivatives, microwave irradiation can be a time-efficient alternative to conventional heating. nih.gov For instance, the synthesis of 2-amino-N-(4-fluorophenyl)benzamide was achieved in 10 minutes under microwave irradiation at 140 W, whereas conventional heating required a longer duration. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Materials | Isatoic anhydride, Amine | Isatoic anhydride, Amine |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Reaction Time | Several hours | Minutes |

| Yield | Good to excellent | Often comparable or slightly lower |

| Key Advantage | Simplicity of setup | Significant reduction in reaction time |

It is important to note that while microwave synthesis offers speed, yields can sometimes be lower compared to conventional methods, potentially due to the thermal sensitivity of the products. researchgate.net

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot strategies can be applied to the synthesis of this compound and its analogs.

One such strategy involves the three-component reaction of an aldehyde, an alkyne, and an amide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net This approach allows for the formation of β-amide ketones, which are structurally related to the target compound. researchgate.net Another versatile method is the sequential one-pot reaction of isatoic anhydride, amines, and arylboronic acids, which proceeds without a catalyst or solvent to produce benzo[d] researchgate.netnih.govnih.govdiazaborinin-4(1H)-one derivatives. researchgate.net

The synthesis of various benzamide derivatives can also be achieved through a one-pot condensation of 2-aminobenzamide with benzoyl chlorides using a solid acid catalyst. orientjchem.org Furthermore, a highly efficient one-pot, two-step method has been developed for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides, involving an SNAr reaction followed by a reduction/cyclization process. nih.gov

Table 2: Overview of Selected One-Pot Synthetic Strategies

| Strategy | Key Reactants | Catalyst/Conditions | Product Type |

| Three-Component Reaction | Phenylacetylene, Aldehydes, Amides | AlCl₃, Anhydrous acetonitrile | β-Amide ketones |

| Sequential Reaction | Isatoic Anhydride, Amines, Arylboronic Acids | Heat, Solvent-free | Boron-containing quinazolinones |

| Condensation Reaction | 2-Aminobenzamide, Benzoyl Chlorides | SBA-Pr-SO₃H (solid acid) | Benzamides and Quinazolinones |

| SNAr & Reduction/Cyclization | 2-Halonitrobenzene, Cyanoacetamides | Base, then Acid/FeCl₃/Zn | 2-Amino-indole-3-carboxamides |

These one-pot methodologies highlight the efforts to streamline synthetic processes, making them more environmentally friendly and efficient.

Purification and Isolation Techniques for Academic Research

After the synthesis of this compound, purification is essential to obtain a high-purity sample for characterization and further use. Common techniques employed in academic research include extraction, column chromatography, and recrystallization.

Initially, the crude product is often extracted from the reaction mixture using a suitable organic solvent like ethyl acetate. nanobioletters.com The organic layer is then washed with water and a brine solution to remove inorganic impurities and dried over an agent like sodium sulfate. nanobioletters.com

For further purification, column chromatography is a widely used method. researchgate.net A slurry of the crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or basic alumina. researchgate.net A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like chloroform, is used to elute the compounds. researchgate.net The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired product from impurities.

Recrystallization is another effective purification technique. This involves dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.

In some cases, the amine functionality can be converted to its ammonium (B1175870) salt by treatment with an acid like HCl. researchgate.net This can facilitate the removal of non-basic impurities by washing with an organic solvent. researchgate.net The pure amine can then be regenerated by neutralization. The purity of the final product is typically confirmed by analytical methods such as NMR, HPLC, and mass spectrometry. bldpharm.comresearchgate.net

Table 3: Common Purification Techniques

| Technique | Description | Typical Reagents/Materials |

| Extraction | Separating the product from the reaction mixture based on solubility. | Ethyl acetate, Water, Brine |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase. | Silica gel or Alumina, Hexane, Chloroform |

| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Appropriate solvent system |

| Salt Formation | Converting the amine to a salt to facilitate the removal of impurities. | HCl, Organic solvents |

Chemical Reactivity and Transformation Pathways of 2 Amino N but 3 Yn 1 Yl Benzamide

Reactivity of the Aryl Amino Group (-NH2)

The primary aromatic amine functionality in 2-amino-N-(but-3-yn-1-yl)benzamide is a nucleophilic center that readily participates in a variety of chemical reactions, including acylations, sulfonylations, and condensation-cyclization cascades.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the aryl amino group can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Acylation: The reaction with acyl chlorides or anhydrides introduces an acyl group to the amine, forming the corresponding N-acylated derivative. The reactivity of the acylating agent and the reaction conditions can be tailored to achieve selective acylation of the amino group. For instance, the use of a stoichiometric amount of a mild base can favor the acylation of the more nucleophilic amino group over the less reactive amide nitrogen.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonamide. Sulfonamides are important structural motifs in many biologically active compounds.

| Reagent Class | Example Reagent | Product Type | General Conditions |

| Acyl Halide | Acetyl chloride | N-(2-acetamido)benzamide derivative | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Carboxylic Anhydride (B1165640) | Acetic anhydride | N-(2-acetamido)benzamide derivative | Aprotic solvent, optional catalyst (e.g., DMAP) |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(2-sulfonamido)benzamide derivative | Aprotic solvent, base (e.g., pyridine) |

Condensation and Cyclization Pathways

The 2-aminobenzamide (B116534) scaffold is a well-known precursor for the synthesis of various heterocyclic systems, particularly quinazolinones. The amino group, in concert with the adjacent amide functionality, can undergo condensation reactions with various carbonyl compounds, followed by cyclization.

Reaction with Aldehydes and Ketones: Condensation of this compound with aldehydes or ketones can lead to the formation of dihydroquinazolinone derivatives. americanelements.com This transformation is often catalyzed by acids or bases and proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization. The specific outcome can be influenced by the nature of the carbonyl compound and the reaction conditions. mdpi.commdpi.comnih.gov

Reaction with Anhydrides: Treatment with anhydrides can lead to the formation of fused heterocyclic systems. For example, reaction with phthalic anhydride can result in the formation of phthalimido derivatives, which can be further transformed.

| Reactant | Product Type | Catalyst/Conditions |

| Aldehyde (e.g., benzaldehyde) | 2,3-Dihydroquinazolin-4(1H)-one | Acid or base catalysis, heating |

| Ketone (e.g., cyclohexanone) | Spiro-quinazolinone | Acid or base catalysis, heating |

| Isatoic Anhydride | Quinazolinone derivative | Heating in a suitable solvent |

Transformations Involving the Amide Linkage (-CONH-)

The amide bond in this compound, while generally stable, can undergo transformations under specific conditions, such as hydrolysis, amide exchange, and N-substitution.

Hydrolysis and Amide Exchange Reactions

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-aminobenzoic acid and but-3-yn-1-amine (B154008). Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. beilstein-journals.org Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. wuxibiology.comresearchgate.netchemicalbook.com These reactions often require elevated temperatures.

Amide Exchange (Transamidation): The amide bond can also be exchanged by reacting with a different amine, a process known as transamidation. This reaction is often catalyzed by metal salts or proceeds under solvent-free conditions at high temperatures. beilstein-journals.org The equilibrium can be driven to favor the product by using a large excess of the incoming amine or by removing the displaced amine.

| Reaction | Reagents | Products | General Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-Aminobenzoic acid, But-3-yn-1-amine | Heating |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | 2-Aminobenzoate, But-3-yn-1-amine | Heating |

| Transamidation | R'NH₂ (another amine) | 2-Amino-N-R'-benzamide, But-3-yn-1-amine | Catalyst (e.g., Lewis acid), heating |

N-Substitution Reactions on the Amide Nitrogen

Direct N-substitution on the amide nitrogen is generally challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under certain conditions, such as deprotonation with a strong base followed by reaction with an electrophile, N-substitution can be achieved. It is important to note that the aryl amino group is significantly more nucleophilic and would likely react preferentially in the absence of a protecting group.

Diverse Reactivity of the Terminal Alkyne Moiety (-C≡CH)

The terminal alkyne group is a highly versatile functional group that participates in a wide array of transformations, including coupling reactions, additions, and cycloadditions, providing a powerful handle for molecular elaboration.

Coupling Reactions:

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis for the construction of conjugated systems.

Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne. americanelements.com The reaction is typically carried out in the presence of a copper salt, a base, and an oxidant like oxygen.

Addition Reactions:

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the terminal alkyne can undergo hydration to form a methyl ketone via an enol intermediate.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can occur once to yield a vinyl halide or twice to form a geminal dihalide on the internal carbon, following Markovnikov's rule.

Cycloaddition Reactions:

Azide-Alkyne Cycloaddition ("Click Chemistry"): The terminal alkyne can react with azides in a copper(I)-catalyzed [3+2] cycloaddition to form a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and widely used in various fields, including drug discovery and materials science. Ruthenium catalysts can also be employed, leading to the 1,5-disubstituted triazole isomer.

| Reaction Type | Key Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Disubstituted Alkyne |

| Glaser-Hay Coupling | Cu(I) salt, Base, Oxidant (O₂) | 1,3-Diyne |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Halide or Geminal Dihalide |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,4-Disubstituted Triazole |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The terminal alkyne in this compound is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction is celebrated for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups. nih.gov The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The mechanism is understood to proceed through the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner, significantly lowering the activation energy compared to the uncatalyzed thermal reaction. nih.gov

For this compound, this transformation would allow for its conjugation to a wide variety of molecules, polymers, and biomolecules that have been functionalized with an azide group. The mild reaction conditions typically employed for CuAAC are expected to be compatible with the aminobenzamide portion of the molecule.

Table 1: Expected Outcome of CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(2-aminobenzamido)-4-(1-(R)-1,2,3-triazol-4-yl)butane | 1,4-disubstituted |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

The terminal alkyne of this compound is also a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions and broad applicability in synthesizing complex molecules. wikipedia.org Variations of the Sonogashira reaction that are copper-free have also been developed to prevent the undesired dimerization of the alkyne starting material. libretexts.org

In the context of this compound, a Sonogashira coupling would extend the alkyne terminus with an aryl or vinyl substituent, providing access to a diverse range of conjugated systems. Furthermore, the aniline (B41778) moiety itself could potentially participate in other cross-coupling reactions, although the terminal alkyne is generally more reactive in Sonogashira conditions.

Table 2: Potential Sonogashira Coupling of this compound

| Alkyne Substrate | Coupling Partner | Catalysts | Base | Expected Product |

| This compound | Aryl Halide (Ar-X) | Pd(0) complex, Cu(I) salt | Amine base (e.g., Et₃N, piperidine) | 2-amino-N-(4-arylbut-3-yn-1-yl)benzamide |

Hydration and Hydroamination Reactions

The alkyne and amide functionalities of this compound are susceptible to hydration and hydroamination reactions.

Hydration: The terminal alkyne can undergo hydration, typically catalyzed by mercury, gold, or other transition metals, to yield a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reaction conditions. The amide group itself is generally stable to hydration but can be hydrolyzed under harsh acidic or basic conditions, which could be a competing pathway. nih.gov A novel method for the "anhydrous" hydration of nitriles to amides has been developed using aldoximes as a water source in the presence of a rhodium catalyst, showcasing advanced techniques for managing water-sensitive functional groups. organic-chemistry.orgnih.gov

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This can occur either intermolecularly or intramolecularly. Intermolecular hydroamination of this compound with an external amine would lead to enamines or imines. nih.govnih.govresearchgate.net Copper-catalyzed hydroamination reactions have been shown to be effective for the synthesis of various amine classes from alkynes. nih.gov Base-mediated hydroamination offers a metal-free alternative. nih.gov Intramolecularly, the primary amino group on the benzene (B151609) ring could potentially add across the alkyne, which would lead to cyclization, a pathway discussed in more detail in section 3.4.1.

Other Alkyne Functionalization Strategies (e.g., Carbometallation)

Carbometallation presents another avenue for functionalizing the alkyne moiety. This reaction involves the addition of an organometallic reagent across the carbon-carbon triple bond. wikipedia.org Carboalumination, often catalyzed by zirconium complexes, is a well-established method for the syn-addition of an alkyl group from a trialkylaluminium reagent to an alkyne. wikipedia.orgnih.gov The resulting vinylalane can then be quenched with various electrophiles. For terminal alkynes, a directing group such as a nearby amine or alcohol can influence the regioselectivity of the addition. wikipedia.org

Cascade and Annulation Reactions Involving this compound Derivatives

The juxtaposition of the ortho-amino group and the N-alkynyl side chain in derivatives of this compound creates a scaffold ripe for cascade and annulation reactions, leading to the formation of complex heterocyclic systems.

Intramolecular Cyclization Pathways

The most probable intramolecular reaction for this compound and its derivatives is cyclization involving the aniline nitrogen and the alkyne. For instance, o-ethynylanilines are known to undergo palladium-catalyzed bis-arylative cyclization with aryl iodides to form 2,3-diarylindoles. This proceeds via an initial Sonogashira coupling followed by intramolecular aminopalladation. rsc.org

In a related context, the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to benz[f]isoindoline derivatives through a proposed sequence involving an allene (B1206475) intermediate and a Diels-Alder reaction. rsc.org While the electronic nature of the alkyne in this compound is not activated in the same manner, these examples highlight the propensity for cyclization in similar systems. Acid-mediated intramolecular alkyne-iminium ion cyclizations are also known to produce polycyclic nitrogen-containing compounds. researchgate.net

Table 3: Plausible Intramolecular Cyclization Products

| Starting Material Derivative | Reaction Conditions | Potential Product Class |

| Product of Sonogashira coupling of this compound | Pd catalyst, heat | Indole or quinoline (B57606) derivatives |

| This compound | Acid or transition metal catalyst | Dihydroquinoline or related heterocycles |

Rearrangement Reactions and Mechanism Elucidation

The amide functionality within this compound could potentially undergo classical rearrangement reactions under specific conditions. For instance, the Hofmann or Curtius rearrangements convert amides or acyl azides, respectively, into amines with the loss of a carbon atom, proceeding through an isocyanate intermediate. libretexts.orgmasterorganicchemistry.com While this would fundamentally alter the core structure, it represents a possible transformation pathway.

Derivatization and Formation of Heterocyclic Systems Utilizing 2 Amino N but 3 Yn 1 Yl Benzamide As a Precursor

Synthesis of Triazole-Containing Benzamide (B126) Analogues

The terminal alkyne functionality of 2-amino-N-(but-3-yn-1-yl)benzamide is perfectly suited for the construction of 1,2,3-triazole rings, which are valued in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding. nih.gov

Post-synthetic modification of this compound is efficiently achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction joins the precursor's terminal alkyne with an organic azide (B81097) (R-N₃) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, typically proceeding in aqueous solvent mixtures using a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.comresearchgate.net

The resulting triazole ring acts as a rigid, stable linker, often considered a bioisostere of the amide bond, making it a valuable scaffold in drug design. nih.govmdpi.com The versatility of this approach lies in the wide variety of commercially available or readily synthesized organic azides, allowing for the introduction of diverse functional groups and molecular fragments onto the benzamide core.

Table 1: Examples of CuAAC Reaction with this compound

| Entry | Azide Component (R-N₃) | R Group | Catalyst System | Resulting Product |

|---|---|---|---|---|

| 1 | Benzyl Azide | Benzyl | CuSO₄·5H₂O, Sodium Ascorbate | 2-amino-N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzamide |

| 2 | Azido-benzenesulfonamide | Sulfonamido-phenyl | CuSO₄·5H₂O, Sodium Ascorbate | 4-((4-((2-aminobenzamido)methyl)-1H-1,2,3-triazol-1-yl))benzenesulfonamide mdpi.com |

| 3 | 1,3-Diazidopropan-2-ol | 1,3-dihydroxypropan-2-yl azide | Copper(I) phenylacetylide | Bis(4-((2-aminobenzamido)methyl)-1H-1,2,3-triazol-1-yl)propan-2-ol researchgate.net |

This table presents hypothetical examples based on established click chemistry principles.

The click chemistry approach allows for the direct incorporation of this compound into larger, more complex molecular frameworks. By selecting an azide partner that already contains a complex or biologically active scaffold, hybrid molecules can be synthesized in a modular fashion. This strategy is prominent in drug discovery for linking different pharmacophores. mdpi.com

Cyclization to Form Quinazolone Derivatives

The 2-aminobenzamide (B116534) moiety is a classic building block for the synthesis of quinazolinones, a class of heterocycles with a broad range of biological activities. researchgate.net Various methods exist for the annelation of the 2-aminobenzamide core to form the quinazolinone ring system. orientjchem.org

The synthesis of quinazolinones from 2-aminobenzamide derivatives involves a cyclocondensation reaction that forms the pyrimidinone ring. This typically requires a one-carbon (C1) synthon, which can be provided by various reagents such as aldehydes, formates, or dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgnih.gov When this compound undergoes this reaction, the N-(but-3-yn-1-yl) group is retained as a substituent at the N3 position of the resulting quinazolinone ring.

Commonly employed methods include:

Reaction with Aldehydes: Heating the 2-aminobenzamide derivative with an aldehyde in the presence of a catalyst or oxidant. Copper-catalyzed systems are often used for this transformation. researchgate.net

Reaction with DMSO: Using DMSO as both a solvent and a C1 source, often at elevated temperatures and sometimes mediated by an oxidant like H₂O₂. orientjchem.org

Metal-Catalyzed Oxidative Annulation: Employing transition metal catalysts, such as those based on manganese or copper, to facilitate the cyclization with alcohols or amines under oxidative conditions. rsc.org

Table 2: Representative Conditions for Quinazolone Formation from 2-Aminobenzamide Derivatives

| Entry | C1 Source | Catalyst/Reagent | Solvent | General Conditions |

|---|---|---|---|---|

| 1 | Benzaldehyde | CuCl/TEMPO/Bipyridine | Dichloromethane | 80 °C, 24 h researchgate.net |

| 2 | DMSO | H₂O₂ | DMSO | Stirring, elevated temp. orientjchem.org |

| 3 | Benzyl Alcohol | α-MnO₂/TBHP | Chlorobenzene | Reflux rsc.org |

The efficiency of the quinazolone ring closure is sensitive to the electronic nature of substituents on both the 2-aminobenzamide precursor and the reacting partner (e.g., an aldehyde). For reactions involving 2-aminobenzylalcohols and aldehydes, it has been observed that aldehydes bearing electron-withdrawing groups (e.g., F, Cl, Br) tend to produce higher yields of the quinazoline (B50416) product compared to those with electron-donating groups (e.g., Me, OMe). rsc.org

This trend can be rationalized by the reaction mechanism. An electron-withdrawing group on the aldehyde partner makes its carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack by the amino group of the benzamide. Conversely, electron-donating groups decrease the electrophilicity, slowing the reaction. While less documented for substituents on the 2-aminobenzamide ring itself, similar electronic effects are expected to play a role. Electron-withdrawing groups on the anthranilamide ring would decrease the nucleophilicity of the reacting amino groups, potentially hindering the cyclization, whereas electron-donating groups would enhance it.

Expansion to Diverse Fused and Spiro Heterocyclic Systems

Beyond the direct formation of triazoles and quinazolones, this compound is a substrate for creating more elaborate heterocyclic systems, including fused and spirocyclic structures. These advanced scaffolds are of significant interest in medicinal chemistry.

Fused Heterocyclic Systems: The presence of both the quinazolone-forming moiety and the reactive butynyl side chain allows for tandem or sequential reactions to build fused polycyclic systems. After the initial formation of the 3-(but-3-yn-1-yl)quinazolin-4(3H)-one, the pendant alkyne is available for further intramolecular cyclization. For example, transition metal-catalyzed reactions, such as intramolecular enyne metathesis or other annulations, could be envisioned to construct a new ring fused to the quinazolone core. mdpi.com The synthesis of related fused systems, such as benzo researchgate.netimidazo[1,2-a]thieno[2,3-e]pyrimidine from N-(2-benzimidazolyl)-2-aminobenzamides, highlights the utility of the 2-aminobenzamide core in constructing complex fused heterocycles. rsc.org

Spiro Heterocyclic Systems: The 2-aminobenzamide structure is also a key precursor for spiro-quinazolones. These are typically formed through a condensation reaction with a cyclic ketone, such as isatin (B1672199) or cyclohexanone. mdpi.com In a typical procedure, a Lewis acid can catalyze the one-pot spiro-annulation of a 2-amino-N-substituted benzamide with a suitable ketone. mdpi.com The reaction proceeds via the formation of an imine intermediate with the 2-amino group, followed by intramolecular cyclization of the amide nitrogen onto the iminium carbon. Using this compound in such a reaction would yield a spiro[quinazoline-cycloalkane] derivative, with the butynyl group remaining on the quinazoline nitrogen, available for subsequent functionalization. The development of such multicomponent reactions provides an efficient route to structurally complex and diverse spiroheterocycles.

Oxazole (B20620) and Naphthooxazole Ring Formations

The synthesis of oxazole and naphthooxazole rings often proceeds through the intramolecular cyclization of precursors containing appropriately positioned nucleophilic and electrophilic centers. In the case of 2-amino-N-alkynylbenzamides, the amino group and the alkyne moiety can be harnessed to construct the oxazole ring.

While direct experimental data for the cyclization of this compound to form an oxazole is not extensively documented in publicly available literature, the general mechanism can be inferred from similar reactions. Typically, the cyclization of 2-amino-N-alkynylbenzamides to form 2-(2-aminophenyl)oxazoles can be achieved under acidic or metal-catalyzed conditions. The reaction likely proceeds through the protonation or metal-coordination of the amide oxygen, followed by the intramolecular nucleophilic attack of the amino group onto the activated alkyne.

The formation of naphthooxazoles from 2-aminobenzamide derivatives generally requires a bicyclic precursor or a reaction that builds the second ring. One plausible, though not explicitly documented, pathway could involve the initial formation of a 2-substituted benzoxazole (B165842) from this compound, which could then undergo further annulation reactions to form the naphthooxazole system. The specific reagents and conditions for such a transformation would need to be empirically determined.

Pyrrole-Containing Derivatives

The construction of pyrrole (B145914) rings from this compound can be envisioned through several synthetic strategies, most notably adapting the principles of the Paal-Knorr synthesis. The Paal-Knorr synthesis traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

To utilize this compound in a Paal-Knorr type reaction, the butynyl side chain would need to be converted into a 1,4-dicarbonyl equivalent. This could potentially be achieved through hydration of the alkyne to a ketone, followed by further functional group manipulations. Once the 1,4-dicarbonyl precursor is obtained, intramolecular condensation with the aniline (B41778) amino group would lead to the formation of a pyrrole ring fused to the benzamide system. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org

Novel Ring Systems from Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The functional groups present in this compound make it a suitable candidate for various MCRs, such as the Ugi and Passerini reactions.

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov In this context, the amino group of this compound could serve as the amine component. Reacting it with an aldehyde, a carboxylic acid, and an isocyanide would yield a complex α-acylamino amide derivative, incorporating the this compound backbone.

The Passerini reaction is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the primary amino group of this compound is not a direct participant in the classical Passerini reaction, the molecule could be modified to incorporate a carboxylic acid or isocyanide functionality, or it could be used in a post-MCR modification step.

The terminal alkyne of this compound also opens up possibilities for its involvement in other MCRs, such as those involving metal-catalyzed cycloadditions.

Structure Reactivity Relationships and Chemical Design Principles for 2 Amino N but 3 Yn 1 Yl Benzamide Analogues

Impact of Substituent Effects on Chemical Reactivity and Stability

The reactivity of 2-amino-N-(but-3-yn-1-yl)benzamide analogues is profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density of the benzene (B151609) ring and, consequently, the reactivity of the attached functional groups. lumenlearning.comlibretexts.org

The parent compound features a 2-amino group, which is a powerful electron-donating group (EDG). Through resonance, the nitrogen's lone pair of electrons delocalizes into the aromatic system, increasing the electron density, particularly at the ortho and para positions. libretexts.org This makes the ring significantly more nucleophilic and thus highly activated towards electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.comlibretexts.org This activating influence also extends to the amide group, affecting its electronic properties.

Conversely, placing electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, on the aromatic ring would have the opposite effect. lumenlearning.com These groups would decrease the electron density of the ring through both inductive and resonance effects, deactivating it towards electrophilic substitution and making it more susceptible to nucleophilic aromatic substitution under certain conditions. libretexts.org

The electronic environment of the aromatic ring also influences the reactivity of the distal alkyne.

Electron-Donating Groups (EDGs): Increase the electron density of the entire molecule, making the alkyne more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com

The stability of the benzamide (B126) itself is also subject to these electronic effects. For instance, yields for benzamide derivatives are often higher when electron-donating substituents are present, as they can help stabilize reaction intermediates.

| Substituent Type (Example) | Effect on Aromatic Ring | Effect on Alkyne Reactivity | Effect on Amide Stability/Formation |

|---|---|---|---|

| Strong Electron-Donating (-NH2, -OH) | Strongly Activating (ortho, para-directing) libretexts.org | Increased reactivity towards electrophiles numberanalytics.com | Stabilizes intermediates, potentially increasing reaction yields |

| Moderate Electron-Donating (-OCH3) | Activating (ortho, para-directing) libretexts.org | Moderately increased reactivity towards electrophiles | Generally favorable for synthesis |

| Weak Electron-Donating (Alkyl) | Weakly Activating (ortho, para-directing) lumenlearning.com | Slightly increased reactivity towards electrophiles numberanalytics.com | Neutral to slightly favorable effect |

| Electron-Withdrawing (-NO2, -CF3) | Deactivating (meta-directing) lumenlearning.comlibretexts.org | Decreased reactivity towards electrophiles; increased reactivity towards nucleophiles numberanalytics.com | May require harsher conditions for amide formation |

Role of Conformational Preferences in Reaction Outcomes

The three-dimensional shape, or conformation, of this compound analogues plays a critical role in determining their reactivity. The central amide bond is of particular importance. Due to resonance delocalization of the nitrogen's lone pair into the carbonyl group, the amide functional group has significant double-bond character. youtube.comyoutube.com This imparts a planar geometry and creates a substantial energy barrier to rotation around the C-N bond. youtube.com

For secondary amides, this results in two possible planar conformations: cis and trans, referring to the relative positions of the groups attached to the amide bond. youtube.com The trans conformation is generally more stable due to reduced steric hindrance. However, the conformation can be influenced by other structural features. For example, in certain substituted benzamides, intramolecular hydrogen bonding between a substituent at the 2-position of the ring (like the amino group) and the amide proton can lock the molecule into a specific conformation, influencing its lipophilicity and interaction with biological targets. nih.gov

Steric hindrance can force the amide group to become non-planar. nih.govacs.org If a bulky substituent is placed at the ortho position of the benzene ring or on the amide nitrogen, it can prevent the amide from adopting a coplanar conformation with the ring. nih.gov This twisting disrupts the resonance stabilization, making the amide nitrogen more basic (more like an amine) and the carbonyl carbon more electrophilic (more like a ketone). youtube.com Such conformational changes can dramatically alter reaction outcomes by modifying the steric accessibility and electronic nature of the reactive centers.

Design Principles for Modulating Alkyne and Amide Reactivity

Strategic chemical design allows for the fine-tuning of the reactivity of both the alkyne and amide functionalities within this molecular scaffold.

Modulating Alkyne Reactivity: The terminal alkyne is a versatile functional group capable of undergoing a wide array of transformations, including addition and coupling reactions. beilstein-journals.org Its reactivity can be controlled through several means:

Catalyst Selection: The choice of transition metal catalyst is paramount. Copper catalysts are often used for oxidative coupling (Sonogashira coupling) or click chemistry reactions. numberanalytics.combeilstein-journals.org Palladium catalysts are also widely employed for various cross-coupling reactions. acs.org The development of bifunctional catalysts can offer high regio- and stereoselectivity. acs.org

Protecting Groups: The acidic terminal proton can be replaced with a protecting group, such as a silyl (B83357) group, to prevent unwanted side reactions. This allows other parts of the molecule to be modified before regenerating the terminal alkyne for subsequent steps.

Substituent Effects: As discussed in section 6.1, the electronic nature of the aromatic ring can be modified to render the alkyne more or less nucleophilic. numberanalytics.com

Modulating Amide Reactivity: The amide bond is generally stable and unreactive. youtube.com However, its formation and subsequent reactions can be modulated:

Synthesis Strategy: Direct condensation of a carboxylic acid and an amine to form an amide often requires harsh conditions. A more effective strategy involves converting the carboxylic acid (e.g., 2-aminobenzoic acid) into a more reactive derivative, such as an acyl chloride (using thionyl chloride) or an activated ester. masterorganicchemistry.com Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under mild conditions. masterorganicchemistry.com

N-Substituent: The nature of the substituent on the amide nitrogen affects its properties. The but-3-yn-1-yl group in the title compound provides the reactive alkyne handle. Altering the length or branching of this alkyl chain can introduce steric effects that influence the amide's conformation and reactivity.

Intramolecular Catalysis: Placing a functional group in a suitable position to interact with the amide can lead to intramolecular catalysis, accelerating cleavage or other transformations.

| Functional Group | Design Principle | Outcome | Example Application |

|---|---|---|---|

| Alkyne | Employ copper or palladium catalysts | Promotes specific C-C bond formation beilstein-journals.org | Sonogashira coupling, click chemistry |

| Alkyne | Introduce EWG on aromatic ring | Enhances susceptibility to nucleophilic addition numberanalytics.com | Conjugate addition reactions |

| Amide | Activate carboxylic acid precursor (e.g., as acyl chloride) | Facilitates amide bond formation under mild conditions masterorganicchemistry.com | Efficient synthesis of the benzamide scaffold |

| Amide | Introduce bulky ortho-substituents | Induces non-planar conformation, increasing reactivity nih.gov | Facilitating amide cleavage or modification |

Stereochemical Considerations in Derivatives of this compound

Stereochemistry is a critical aspect in the design of derivatives, as the three-dimensional arrangement of atoms can dictate biological activity and reaction pathways. While the parent compound, this compound, is achiral, chirality can be introduced in its derivatives in several ways.

Chiral Centers: A stereocenter could be introduced on the N-alkynyl chain. For example, using a chiral amine like (R)- or (S)-1-aminobut-3-yne during the synthesis would result in an enantiomerically pure benzamide derivative.

Asymmetric Reactions: Modern catalytic methods allow for highly enantioselective reactions on the benzamide scaffold. For instance, iridium-based bifunctional catalysts have been used for the meta-selective C-H borylation of benzamides, where a chiral ligand directs the reaction to produce a product with high enantiomeric excess. acs.org Similarly, palladium-catalyzed ortho-C–H alkylation can proceed with high stereoretention when using chiral secondary alkyl halides. acs.org

Atropisomerism: In some cases, hindered rotation around a single bond can lead to atropisomers—stereoisomers that can be isolated. While unlikely in the parent molecule, extensive substitution on the aromatic ring and the amide nitrogen in a derivative could potentially create a sufficiently high barrier to rotation around the aryl-carbonyl or aryl-nitrogen bond to allow for the existence of stable atropisomers. carewellpharma.in

The control of stereochemistry is essential for producing specific isomers for applications like pharmacology, where different enantiomers or diastereomers often exhibit vastly different biological effects.

Exploration of Non Biological Applications in Chemical Sciences

Utilization as Ligands in Organometallic Chemistry

The ability of 2-amino-N-(but-3-yn-1-yl)benzamide to coordinate with metal ions through its nitrogen and oxygen atoms makes it a potential ligand in organometallic chemistry. The resulting metal complexes can exhibit interesting structural and catalytic properties.

Chelation Properties of Benzamide (B126) and Amino Groups

The 2-aminobenzamide (B116534) scaffold can act as a bidentate ligand, coordinating to a metal center through the amino nitrogen and the carbonyl oxygen of the amide group. This chelation forms a stable six-membered ring, a common structural motif in coordination chemistry. Studies on related 2-aminobenzamide derivatives have shown their ability to form stable complexes with various transition metals, including copper(II). The formation of mixed ligand complexes of 2-aminobenzamide with Cu(II) and amino acids has been reported, where the 2-aminobenzamide coordinates to the copper ion, demonstrating its effective chelation properties. The stability of these complexes is influenced by the nature of the metal ion and the other ligands present in the coordination sphere.

The presence of the but-3-yn-1-yl group in this compound introduces an additional potential coordination site—the alkyne's triple bond. While the primary coordination is expected through the aminobenzamide moiety, the alkyne can interact with certain transition metals, potentially leading to the formation of polynuclear complexes or influencing the electronic properties and reactivity of the metal center.

Applications in Catalysis Research (e.g., Transition Metal Catalysis)

Benzamide and its derivatives have been successfully employed as ligands in transition metal catalysis. For instance, copper complexes bearing benzamide-type ligands have shown catalytic activity in various organic transformations, including Chan-Lam coupling reactions. mdpi.com The electronic and steric properties of the benzamide ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential utility in this field. The aminobenzamide moiety can serve as a directing group in C-H activation reactions, facilitating the functionalization of the aromatic ring. Copper-catalyzed C-H functionalization using transient directing groups has been demonstrated for benzaldehydes, showcasing the potential for such transformations. nih.gov Furthermore, the alkyne group could participate in catalytic cycles, for example, in cycloaddition or coupling reactions. The combination of the chelating aminobenzamide and the reactive alkyne group within the same molecule offers intriguing possibilities for the design of novel catalysts with unique reactivity. For example, copper(I) amide complexes have been investigated as intermediates in Ullmann amination reactions. nih.gov

Potential in Material Science and Polymer Chemistry

The terminal alkyne functionality in this compound is a key feature that allows its incorporation into polymeric structures and the creation of functional materials through "click chemistry."

Incorporation into Polymeric Scaffolds via Alkyne Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a click reaction, provides an efficient and highly selective method for covalently linking molecules bearing alkyne and azide (B81097) functionalities. This compound, with its terminal alkyne, is an ideal candidate for this reaction. It can be readily "clicked" onto azide-functionalized polymeric backbones, introducing the aminobenzamide moiety as a side chain. This post-polymerization modification strategy allows for the synthesis of functional polymers with tailored properties. rsc.org

The process involves the preparation of a polymer with pendant azide groups, followed by the reaction with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, effectively grafting the benzamide derivative onto the polymer scaffold. This method has been widely used for the functionalization of various polymers, including poly(ethylene glycol) and polyamides. rsc.org

Design of Functional Materials with Tunable Properties

The incorporation of this compound into polymers can impart specific functionalities and allow for the tuning of material properties. The benzamide group can introduce hydrogen bonding capabilities, which can influence the mechanical and thermal properties of the polymer. For instance, the introduction of benzamide units into polyamides has been shown to affect their miscibility with other polymers like Nylon 6. nih.gov

Furthermore, the amino group on the aromatic ring provides a site for further chemical modification, allowing for the attachment of other functional molecules and the creation of multifunctional materials. The properties of such materials can be tuned by varying the density of the functional groups along the polymer chain. nih.gov The synthesis of sequence-defined oligomers with tunable backbone and side-chain functionalities has demonstrated the potential to modulate material properties for specific applications. rsc.org By strategically incorporating this compound into polymer architectures, it is possible to design materials with tailored degradability, hydrophilicity, and biological interactions for applications in fields such as drug delivery and tissue engineering. mdpi.com

Role as Chemical Probes for Reaction Monitoring

The alkyne group in this compound can serve as a reporter for monitoring chemical reactions. Alkyne-bearing molecules are often used as chemical probes due to the unique spectroscopic signature of the carbon-carbon triple bond and its ability to undergo specific chemical reactions.

The progress of reactions involving the alkyne group, such as the aforementioned click chemistry, can be monitored in real-time using techniques like infrared (IR) spectroscopy. The characteristic stretching vibration of the terminal alkyne (C≡C-H) typically appears in a region of the IR spectrum that is free from other common functional group absorptions. The disappearance of this peak can be used to track the consumption of the alkyne and thus the progress of the reaction.

Moreover, the alkyne can be derivatized with a fluorophore to create a fluorescent probe. The fluorescence properties of such a probe can change upon reaction of the alkyne, providing a sensitive method for detection. For example, photoactivatable fluorogenic azide-alkyne click reactions have been developed where the fluorescence is turned on by the click reaction followed by photoactivation, allowing for spatiotemporal control and high signal-to-noise ratios in imaging applications. nih.gov While not a fluorophore itself, this compound could be coupled to a fluorescent azide to create a probe for various applications, including the labeling and detection of biomolecules. activemotif.com

Below is a table summarizing the key functional groups of this compound and their potential roles in the applications discussed.

| Functional Group | Potential Application Role |

| Terminal Alkyne | - Site for click chemistry functionalization of polymers. - Coordination to transition metals. - Reporter group for reaction monitoring. |

| Aromatic Amino Group | - Coordination to metal centers (chelation). - Site for further chemical modification. - Can influence the electronic properties of the molecule. |

| Benzamide Moiety | - Bidentate chelation with the amino group. - Provides hydrogen bonding capabilities in polymers. - Can act as a directing group in catalysis. |

Precursors for Advanced Organic Materials (e.g., Optoelectronic Materials)

The unique structure of this compound, featuring a terminal alkyne and a 2-aminobenzamide core, makes it a promising candidate for the synthesis of novel organic materials. The presence of both a nucleophilic amino group and an electrophilic carbonyl group, in proximity to a polymerizable alkyne functionality, allows for its use in the construction of complex macromolecular architectures such as covalent organic frameworks (COFs) and conjugated polymers. These materials are at the forefront of research for applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors.

Detailed Research Findings

While specific research detailing the direct polymerization of this compound into well-characterized optoelectronic materials is limited in publicly accessible literature, the reactivity of its constituent functional groups provides a strong basis for its potential applications. The 2-aminobenzamide portion can undergo intramolecular cyclization or intermolecular condensation reactions, while the butynyl group offers a site for polymerization or post-synthetic modification.

One theoretical application of this compound is as a monomer in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous polymers with ordered structures and high surface areas. nih.govnih.gov The amino group of the benzamide could, for instance, react with aldehyde-functionalized monomers to form imine-linked COFs. nih.gov The pendant alkyne groups within the COF pores would then be available for further reactions, such as click chemistry, to introduce specific functionalities or to create cross-linked networks, potentially enhancing the material's electronic properties.

Another potential pathway involves the transformation of the 2-aminobenzamide moiety into a quinazolinone heterocycle. This can be achieved through various synthetic methods, often involving reaction with a one-carbon source. The resulting N-alkynyl quinazolinone monomer could then be polymerized through the alkyne group to yield a poly(quinazolinone) . Polymers containing quinazolinone units in their backbone are known for their thermal stability and have been explored for various applications, including as high-performance polymers. The incorporation of a conjugated polymer backbone via the alkyne polymerization could impart desirable optoelectronic properties.

Data Table: Hypothetical Optoelectronic Properties of Materials Derived from this compound

The following table presents a hypothetical projection of the optoelectronic properties of advanced materials that could be synthesized from this compound. These values are based on properties reported for similar classes of organic materials.

| Material Class | Potential Synthetic Route | Expected Optoelectronic Property | Potential Application |

| Alkyne-functionalized COF | Condensation with aldehyde comonomers | Tunable porosity, high surface area, potential for post-synthetic modification to introduce photoactive moieties. | Gas separation, catalysis, chemical sensing. |

| Poly(N-alkynyl quinazolinone) | Intramolecular cyclization followed by polymerization | High thermal stability, potential for fluorescence and charge transport. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

| Cross-linked Conjugated Polymer | Direct polymerization of the alkyne group | Enhanced charge carrier mobility, good film-forming properties. | Organic solar cells (OSCs), photodetectors. |

It is important to note that the data presented in this table is illustrative and would require experimental validation through the synthesis and characterization of these materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-(but-3-yn-1-yl)benzamide, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via acylation of 2-aminobenzoic acid derivatives with but-3-yn-1-amine. Acyl chlorides (e.g., 2-aminobenzoyl chloride) are preferred due to their reactivity with amines under mild conditions. Evidence from analogous benzamide syntheses suggests using inert solvents (e.g., dichloromethane) and bases (e.g., pyridine) to neutralize HCl byproducts .

- Purity Control : Monitor competing cyclization reactions (e.g., benzimidazole formation) by adjusting temperature (<50°C) and avoiding excess acid catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic and crystallographic methods characterize the structural features of this compound?

- Spectroscopy : Use -NMR to confirm the alkyne proton ( ~2.5–3.0 ppm) and amide NH ( ~8.5–9.5 ppm). IR spectroscopy identifies C≡C stretches (~2100 cm) and amide C=O (~1650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves bond angles and packing interactions. For example, related 2-aminobenzamides exhibit dihedral angles of ~78° between aromatic rings, stabilized by intermolecular N–H···O hydrogen bonds .

Q. What are the primary biological targets of 2-aminobenzamide derivatives, and how are preliminary bioassays designed?

- Targets : Histone deacetylases (HDACs) are common targets due to the 2-aminobenzamide moiety’s zinc-binding capacity. Assays include HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and cell viability tests (MTT assay) against cancer lines (e.g., leukemia) .

- Controls : Use suberoylanilide hydroxamic acid (SAHA) as a positive control and monitor off-target effects via kinase profiling panels .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with HDAC isoforms?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The alkyne group may occupy hydrophobic pockets in HDAC8, while the amide NH coordinates the catalytic zinc ion. Validate predictions with mutagenesis studies (e.g., Zn-binding site mutations) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and hydrogen-bond occupancy to identify critical binding residues .

Q. What strategies resolve contradictions in reactivity data between 2-aminobenzamides and their alkyne-substituted analogs?

- Case Study : Alkyne groups may undergo undesired Cu-catalyzed cycloadditions during functionalization. Compare reaction outcomes under inert (N) vs. aerobic conditions. Use -labeling to track alkyne participation in side reactions .

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity, temperature) affecting yield discrepancies. Public datasets (e.g., PubChem BioAssay) provide comparative reactivity profiles .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- SXRD Insights : Analogous structures (e.g., 2-amino-N-(4-methoxyphenyl)benzamide) show intermolecular N–H···O bonds (2.06–2.55 Å) and dihedral angles (~78°) that reduce solubility. Hirshfeld surface analysis quantifies H-bond contributions to lattice energy .

- Thermal Analysis : DSC/TGA reveals melting points (~120–150°C) and decomposition pathways. Correlate with crystallographic data to design co-crystals for improved bioavailability .

Q. What structure-activity relationship (SAR) trends are observed when modifying the alkyne substituent in 2-aminobenzamide derivatives?

- Substituent Effects : Bulky alkynes (e.g., phenylacetylene) enhance HDAC selectivity but reduce cell permeability. Compare log values (HPLC) and permeability (Caco-2 assays) to optimize pharmacokinetics .

- Electron-Deficient Alkynes : Introduce electron-withdrawing groups (e.g., CF) to stabilize transition states in Click chemistry modifications. -NMR tracks reaction progress .

Methodological Notes

- Data Sources : Prioritize crystallographic data from CCDC (e.g., CCDC 1013218) and bioactivity data from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) .

- Software Tools : Use SHELX for refinement, Mercury for crystal visualization, and GROMACS for MD simulations .

- Ethical Reporting : Disclose competing reaction pathways (e.g., benzimidazole vs. amide formation) and validate computational predictions with wet-lab experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.